molecular formula C20H23FN2O4S B6557244 2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040670-68-5

2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

Cat. No.: B6557244
CAS No.: 1040670-68-5
M. Wt: 406.5 g/mol
InChI Key: LNKXIVAHYODRLC-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is a type of isoquinoline alkaloid . THIQ-based compounds are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis methods for this compound are not available, THIQ analogs are generally synthesized using various strategies . The core scaffold of THIQ can be constructed using different synthetic strategies .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a THIQ analog, it may undergo reactions typical of isoquinoline alkaloids .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c21-18-6-8-19(9-7-18)27-15-20(24)22-11-3-13-28(25,26)23-12-10-16-4-1-2-5-17(16)14-23/h1-2,4-9H,3,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXIVAHYODRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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